Boc-beta-iodo-Ala-OMe

Catalog No.
S682474
CAS No.
93267-04-0
M.F
C9H16INO4
M. Wt
329.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-beta-iodo-Ala-OMe

CAS Number

93267-04-0

Product Name

Boc-beta-iodo-Ala-OMe

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Synonyms

93267-04-0;Boc-3-iodo-L-alaninemethylester;Boc-beta-iodo-Ala-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate;N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester;L-N-Boc-3-iodoalaninemethylester;N-boc-3-iodo-L-alaninemethylester;(R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate;N-Boc-3-Iodoalaninemethylester;889670-02-4;Boc-?-iodo-Ala-Ome;METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE;PubChem5707;Boc--iodo-Ala-OMe;3-Iodo-L-alaninemethylester,N-BOCprotected;Boc-Ala(3-I)-OMe;Boc-3-Iodo-L-Ala-OMe;Boc-ß-iodo-Ala-OMe;C9H16INO4;15126_ALDRICH;(R)-Boc-|A-Iodo-Ala-OMe;426024_ALDRICH;ARK083;BOC-L-ALA(3-I)-OME

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC

Peptide Synthesis:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable building block for the synthesis of peptides containing 3-iodinated L-alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective modification and coupling with other amino acids during peptide chain assembly. The iodine atom strategically placed on the third carbon can serve as a versatile handle for further functionalization through various chemical reactions.

Protein Labeling and Visualization:

The iodine atom in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can be used for labeling proteins with high sensitivity due to its radioisotope (iodine-125) availability. This allows researchers to study protein-protein interactions, protein localization within cells, and protein dynamics []. Additionally, the Boc protecting group can be selectively removed under mild conditions, enabling further modifications or conjugation with other biomolecules for visualization purposes.

Boc-beta-iodo-Ala-OMe, also known as N-tert-butoxycarbonyl-beta-iodoalanine methyl ester, is a synthetic compound with the chemical formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol. It is characterized by the presence of a beta-iodo substituent on the alanine structure, which enhances its reactivity in various

  • Peptide Bond Formation: The compound can react with other amino acids or peptide fragments to form peptide bonds, making it valuable in the synthesis of peptides.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the beta position of alanine .
  • Nucleophilic Substitution: The iodine atom on the beta carbon can be replaced by nucleophiles, facilitating further functionalization of the molecule.

Boc-beta-iodo-Ala-OMe has been studied for its potential biological activities, particularly in relation to its structural analogs in medicinal chemistry. While specific biological activity data for Boc-beta-iodo-Ala-OMe itself is limited, compounds with similar structures have been investigated for their interactions with opioid receptors and other biological targets. These studies suggest that modifications at the beta position can influence receptor binding and activity, potentially leading to new therapeutic agents .

The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps:

  • Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl group.
  • Iodination: The beta position is iodinated using iodine or an iodine source under controlled conditions.
  • Methyl Ester Formation: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Various literature methods detail these steps, often employing palladium catalysts for efficient iodination and coupling reactions .

Boc-beta-iodo-Ala-OMe finds applications primarily in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences and functionalities.
  • Medicinal Chemistry: Its derivatives may be explored for developing novel drugs targeting specific biological pathways.
  • Chemical Biology: Used in studies investigating protein interactions and modifications.

Interaction studies involving Boc-beta-iodo-Ala-OMe often focus on its derivatives or related compounds. Research indicates that modifications at the beta position can significantly affect binding affinities to various receptors, including opioid receptors. These studies provide insights into how structural changes influence pharmacological properties and therapeutic potential .

Boc-beta-iodo-Ala-OMe shares structural similarities with several other compounds, notably:

Compound NameCAS NumberKey Features
Boc-alpha-Iodo-Alanine170848-34-7Iodine at alpha position; different reactivity
Boc-beta-Iodo-D-Alanine93267-04-0D-enantiomer; potential differences in biological activity
Boc-Glycine15250-96-7Simpler structure; lacks iodine substitution

Uniqueness

Boc-beta-iodo-Ala-OMe is unique due to its specific beta-position iodination, which enhances its utility in cross-coupling reactions and peptide synthesis compared to other similar compounds that may lack this feature or possess different substituents. This structural characteristic allows for tailored modifications that can lead to diverse biological activities and applications in drug development.

The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (Boc-β-Iodo-Ala-OMe) was first reported in 2005 by Richard F. W. Jackson and Manuel Perez-Gonzalez as part of a systematic effort to develop versatile intermediates for palladium-catalyzed cross-coupling reactions. This compound emerged from methodologies targeting non-natural β-amino acids, which were gaining attention for their applications in peptide engineering and drug discovery. The original procedure involved a three-step synthesis starting from N-Boc-L-serine methyl ester:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane to form the tosylate intermediate.
  • Iodide Displacement: Treatment with sodium iodide in acetone to replace the tosyl group with iodine.
  • Purification: Crystallization from petroleum ether to yield the final product.

This route provided a scalable and reproducible method, achieving yields of 64–69% for the tosylation step and 80–82% for the iodide displacement. Subsequent refinements by Chen and Williams in 2006 optimized stannylation and Stille coupling protocols, further solidifying Boc-β-Iodo-Ala-OMe’s role in synthesizing γ,δ-unsaturated-α-amino acids.

Table 1: Key Steps in the Synthesis of Boc-β-Iodo-Ala-OMe

StepReagents/ConditionsYieldPurpose
1TsCl, Et₃N, CH₂Cl₂, 0°C64–69%Introduce tosyl leaving group
2NaI, acetone, rt80–82%Iodide substitution
3Crystallization (petroleum ether)N/APurification

Significance in Modern Organic Synthesis

Boc-β-Iodo-Ala-OMe has become a cornerstone in synthetic chemistry due to its unique reactivity profile. The iodine atom at the β-position facilitates cross-coupling reactions, while the Boc and methyl ester groups provide orthogonal protection for downstream functionalization. Key applications include:

(i) Palladium-Catalyzed Cross-Couplings

The compound serves as a critical precursor in Negishi, Suzuki, and Stille couplings to introduce alanine-derived motifs into complex architectures. For example, Bender et al. utilized Boc-β-Iodo-Ala-OMe in a microwave-assisted Negishi coupling to synthesize N-Boc-2′,6′-dimethyl-L-tyrosine, a key intermediate for opioid receptor ligands. The reaction achieved high stereochemical fidelity, with the product’s optical rotation measured at $$[α]^{20}_D = -4°$$ ($$c = 2$$, MeOH).

(ii) Peptide Backbone Modification

Researchers have leveraged the iodide’s susceptibility to nucleophilic displacement to incorporate non-natural amino acids into peptides. For instance, Kotha and Todeti employed Boc-β-Iodo-Ala-OMe in Negishi couplings to construct C3-symmetric star-shaped molecules containing α-amino acids, enabling studies on protein-protein interactions.

(iii) Drug Intermediate Synthesis

The compound is integral to producing Eluxadoline, a therapeutic for irritable bowel syndrome. Sunshine Pharma highlighted its use in forming the drug’s core structure through stereospecific alkylation and deprotection sequences.

Table 2: Physical Properties of Boc-β-Iodo-Ala-OMe

PropertyValue
Molecular FormulaC₉H₁₆INO₄
Molecular Weight329.13 g/mol
Melting Point48–52°C
Optical Rotation$$[α]^{20}_D = -4°$$ ($$c = 2$$, MeOH)
SolubilityMethanol, acetone, DMF

Systematic Nomenclature and Synonyms

The compound tert-butoxycarbonyl-beta-iodo-alanine methyl ester is systematically designated by the International Union of Pure and Applied Chemistry nomenclature as methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate [2]. This systematic name reflects the complete structural arrangement, including the stereochemical configuration at the alpha carbon center.

Alternative systematic nomenclatures for this compound include methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate and (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate [4] [5]. These variations demonstrate different approaches to describing the same molecular structure while maintaining chemical accuracy.

The compound is commonly known by several synonyms in chemical literature and commercial sources. The most frequently encountered synonyms include N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, which emphasizes the amino acid derivative nature of the molecule [1] [6]. Additional synonyms encompass tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate and L-N-tert-butoxycarbonyl-3-iodoalanine methyl ester [3] [11].

Commercial designations often employ abbreviated forms such as the widely recognized designation used in peptide synthesis applications [8]. The Chemical Abstracts Service has assigned registry number 93267-04-0 to this compound, providing a unique identifier for database searches and regulatory documentation [1] [2] [3].

Molecular Formula and Stereochemical Configuration

The molecular formula of tert-butoxycarbonyl-beta-iodo-alanine methyl ester is C₉H₁₆INO₄, corresponding to a molecular weight of 329.13 grams per mole [1] [2] [4]. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms within the molecular structure.

The compound exhibits a defined stereochemical configuration characterized by the (R)-configuration at the alpha carbon center [2] [4]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino acid backbone maintains the L-configuration typical of naturally occurring amino acids [6] [23]. The absolute configuration is crucial for the compound's biological activity and chemical reactivity patterns.

Structural analysis reveals that the molecule contains one defined stereocenter, specifically at the carbon atom bearing both the amino and carboxyl functional groups [4] [11]. The stereochemical purity is maintained through careful synthetic procedures, and the compound demonstrates consistent optical rotation values that confirm the predominant (R)-configuration [1] [23].

The linear formula representation ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₃ provides a condensed structural description that highlights the key functional groups and their connectivity [1] [7]. The Simplified Molecular Input Line Entry System representation COC(=O)C@HNC(=O)OC(C)(C)C incorporates stereochemical information through the @ symbol, indicating the specific three-dimensional arrangement [1] [5].

Crystallographic Data and Conformational Analysis

Crystallographic analysis of tert-butoxycarbonyl-beta-iodo-alanine methyl ester reveals important structural parameters that influence its physical and chemical properties. The compound crystallizes as a white to light yellow solid with a defined crystal structure that contributes to its stability and handling characteristics [16] [17].

The molecular conformation in the solid state demonstrates the typical extended configuration observed in tert-butoxycarbonyl-protected amino acid derivatives [14]. Crystallographic studies indicate that the tert-butoxycarbonyl protecting group adopts a conformation that minimizes steric interactions while maintaining the structural integrity necessary for synthetic applications [14].

Conformational analysis through computational and experimental methods reveals that the compound exhibits limited conformational flexibility due to the constraints imposed by the protecting group and the iodine substituent [13] [15]. The beta-iodine substitution significantly influences the molecular geometry, creating a preference for extended conformations that reduce intramolecular steric clashes.

X-ray crystallographic data, when available, provides precise bond lengths and angles that characterize the three-dimensional structure. The carbon-iodine bond length and the orientation of the tert-butoxycarbonyl group relative to the amino acid backbone are critical parameters that influence both chemical reactivity and physical properties [13] [15].

Nuclear magnetic resonance spectroscopy studies complement crystallographic analysis by providing information about solution-phase conformations. These studies reveal that the compound maintains its preferred conformation in solution, with chemical shift patterns consistent with the solid-state structure [15] [23].

Physicochemical Properties

Fundamentals of Amino Protection Chemistry

The protection of amino groups represents a cornerstone of modern organic synthesis, particularly in amino acid chemistry where uncontrolled reactions can lead to polymerization, racemization, or undesired side reactions [1] [2]. For Boc-beta-iodo-Ala-OMe synthesis, the strategic implementation of protecting groups ensures selective functionalization while maintaining structural integrity and stereochemical purity.

tert-Butoxycarbonyl (Boc) Protection Strategy

The Boc protecting group stands as the most widely utilized amino-protecting functionality in Boc-beta-iodo-Ala-OMe synthesis due to its exceptional stability under basic conditions and facile removal under mildly acidic environments [3] [4]. The Boc group is introduced through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of base, typically triethylamine or 4-dimethylaminopyridine, under ambient conditions [5] [3].

The mechanistic pathway involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc₂O, resulting in formation of the carbamate linkage with concomitant release of carbon dioxide and tert-butanol [3]. This reaction proceeds quantitatively under mild conditions, making it particularly suitable for sensitive substrates containing iodine functionality.

Orthogonal Protection Schemes

For complex synthetic sequences involving Boc-beta-iodo-Ala-OMe, orthogonal protection strategies prove essential [4] [6]. The Boc group demonstrates excellent compatibility with base-labile protecting groups such as 9-fluorenylmethoxycarbonyl (Fmoc), allowing for selective deprotection sequences [7] [2]. This orthogonality enables sophisticated synthetic transformations where multiple functional groups require temporary masking.

Alternative Protection Methodologies

Fluorenylmethoxycarbonyl (Fmoc) Systems

While Boc represents the standard protection for Boc-beta-iodo-Ala-OMe, Fmoc protection offers complementary reactivity profiles [8] [4]. Fmoc protection utilizes 9-fluorenylmethyl chloroformate or N-hydroxysuccinimide ester under basic conditions, providing acid-stable protection removable with secondary amines such as piperidine [7] [9].

Benzyloxycarbonyl (Z/Cbz) Protection

Traditional benzyloxycarbonyl protection maintains relevance in specialized synthetic applications [9] [10]. The Z group introduction employs benzyl chloroformate under Schotten-Baumann conditions, offering protection stable to both acidic and basic conditions but removable through catalytic hydrogenolysis [11] [4].

Iodination Techniques at β-Position

Direct Iodination Methodologies

Sodium Iodide Displacement Reactions

The predominant synthetic route to Boc-beta-iodo-Ala-OMe employs nucleophilic displacement reactions utilizing sodium iodide as the iodine source [12] [13]. This methodology begins with the corresponding tosylate derivative of Boc-L-serine methyl ester, which undergoes substitution with sodium iodide in acetone solvent systems.

The reaction mechanism proceeds through an SN2 pathway, where iodide ion attacks the electrophilic carbon bearing the tosylate leaving group [12]. The stereochemical outcome depends critically on the configuration of the starting tosylate, with retention of configuration at the β-carbon when proceeding from L-serine derivatives [14].

Optimized Reaction Conditions

Recent optimization studies demonstrate that the iodination reaction achieves maximum efficiency when conducted in acetone under an inert atmosphere for 22 hours at ambient temperature [12]. The reaction mixture requires careful temperature control to prevent side reactions while ensuring complete conversion of the tosylate starting material.

Alternative Iodination Strategies

Electrophilic Iodination Approaches

Alternative methodologies employ electrophilic iodination reagents such as N-iodosuccinimide or iodine monochloride for direct introduction of iodine at the β-position [15] [16]. These methods require careful optimization to prevent over-iodination or competing reactions at other nucleophilic sites.

Radical-Mediated Iodination

Emerging radical-based iodination techniques offer potential advantages for large-scale synthesis [17] [18]. These methodologies utilize photochemical or transition metal-catalyzed radical generation to introduce iodine functionality with high regioselectivity.

Mechanistic Considerations

Substitution vs. Elimination Pathways

The success of β-iodination depends critically on favoring substitution over elimination pathways [19] [20]. Reaction conditions must be optimized to minimize formation of alkene byproducts through β-elimination, which represents the primary competing reaction pathway.

Stereochemical Control

Maintaining stereochemical integrity during iodination requires careful consideration of reaction conditions and substrate structure [21] [14]. The use of coordinating solvents and controlled reaction temperatures helps preserve the desired stereochemical outcome.

Esterification Protocols for Methyl Ester Formation

Classical Esterification Methods

Fischer Esterification

Traditional Fischer esterification remains a cornerstone methodology for methyl ester formation in amino acid derivatives [22] [23]. This acid-catalyzed process involves heating the carboxylic acid with methanol in the presence of catalytic sulfuric acid or hydrogen chloride, achieving equilibrium conversion that can be driven to completion through excess alcohol or removal of water.

The mechanism proceeds through protonation of the carboxyl oxygen, nucleophilic attack by methanol, and subsequent dehydration to form the ester linkage [24] [25]. For amino acid substrates, this methodology requires careful pH control to prevent racemization or decomposition of sensitive functional groups.

Trimethylchlorosilane-Mediated Esterification

A particularly effective modern variant employs trimethylchlorosilane with methanol for direct esterification of amino acids [22] [26]. This methodology operates under mild conditions at room temperature, generating methyl esters in excellent yields while avoiding the harsh conditions associated with traditional Fischer esterification.

The reaction mechanism involves silylation of the carboxyl group followed by nucleophilic attack by methanol, providing a more controlled esterification pathway [22]. This approach demonstrates particular utility for sensitive substrates such as iodinated amino acids where harsh conditions might promote decomposition.

Advanced Esterification Strategies

Steglich Esterification

For acid-sensitive substrates, Steglich esterification offers mild alternative conditions [27]. This methodology employs dicyclohexylcarbodiimide (DCC) or related carbodiimides with 4-dimethylaminopyridine (DMAP) catalysis to activate the carboxyl group toward nucleophilic attack by methanol.

Recent developments in Steglich methodology emphasize sustainable solvent systems, with dimethyl carbonate emerging as an environmentally friendly alternative to traditional halogenated solvents [27]. This approach demonstrates particular value for large-scale synthesis where environmental considerations become paramount.

Diazomethane Methylation

Diazomethane represents the classical reagent for quantitative methylation of carboxylic acids under exceptionally mild conditions [28]. While highly effective, safety concerns associated with diazomethane preparation and handling limit its application to specialized synthetic scenarios.

Modern alternatives such as trimethylsilyldiazomethane offer improved safety profiles while maintaining the mild reaction conditions and quantitative conversion characteristic of diazomethane methodology [25].

Large-Scale Esterification Considerations

Process Optimization

Industrial-scale esterification requires careful optimization of reaction parameters to maximize yield while minimizing waste generation [23] [29]. Multi-stage processes involving controlled addition of reagents and systematic removal of byproducts enable achievement of high conversion efficiencies.

Continuous Processing

Emerging continuous-flow methodologies offer advantages for large-scale esterification through improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [23]. These approaches prove particularly valuable for handling volatile or hazardous reagents required in methylation reactions.

Large-Scale Production Challenges

Economic and Technical Considerations

Cost-Effective Synthesis Routes

Large-scale production of Boc-beta-iodo-Ala-OMe faces significant economic challenges due to the high cost of iodine-containing reagents and the need for specialized handling procedures [30] [31]. Economic optimization requires careful selection of synthetic routes that minimize reagent costs while maximizing yield and purity.

Material costs represent a primary challenge, with iodine-containing reagents typically commanding premium pricing [30]. Strategic sourcing and efficient utilization of these expensive materials becomes critical for commercial viability.

Scalability Assessment

The transition from laboratory-scale to industrial production involves fundamental challenges in heat transfer, mixing efficiency, and reaction control [31] [32]. The iodination reaction, in particular, requires careful temperature control to prevent decomposition or side reactions that become more problematic at larger scales.

Process Integration

Successful large-scale production requires integration of multiple synthetic steps into efficient overall processes [31]. This includes optimization of workup procedures, solvent recovery systems, and waste minimization strategies to achieve acceptable economic metrics.

Quality Assurance in Large-Scale Production

Process Analytical Technology

Implementation of real-time analytical monitoring enables better process control and quality assurance in large-scale production [35] [36]. In-line spectroscopic methods and automated sampling systems provide continuous feedback for process optimization.

Statistical Process Control

Large-scale production requires robust statistical process control systems to ensure consistent product quality [37] [35]. Implementation of control charts, capability studies, and systematic variation analysis enables proactive quality management.

Purification and Quality Control Measures

Chromatographic Purification Methods

Ion Exchange Chromatography

Ion exchange chromatography represents a primary purification methodology for amino acid derivatives [38] [39]. For Boc-beta-iodo-Ala-OMe, the protected amino group reduces ionic character, requiring optimization of mobile phase conditions to achieve effective separation from impurities.

Strong cation exchange resins prove particularly effective for removing ionic impurities and unreacted starting materials [38]. The purification process typically involves adsorption of the product onto the resin followed by elution with appropriate mobile phase systems.

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC provides high-resolution separation capabilities essential for achieving pharmaceutical-grade purity [40] [36]. Method development focuses on optimizing mobile phase composition, gradient conditions, and stationary phase selection to achieve baseline separation of the desired product from structural analogs and impurities.

Preparative Chromatography

Large-scale purification requires implementation of preparative chromatographic systems capable of processing kilogram quantities while maintaining high resolution [41]. Modern preparative systems incorporate automated fraction collection, real-time purity monitoring, and solvent recovery capabilities.

Crystallization and Recrystallization

Solvent System Optimization

Crystallization represents a cost-effective purification method for large-scale production [12] [13]. For Boc-beta-iodo-Ala-OMe, optimization of crystallization conditions involves systematic evaluation of solvent systems, temperature profiles, and seeding strategies to achieve high yield and purity.

The compound demonstrates good crystallization behavior from heptane systems, enabling effective purification through controlled cooling and solvent removal [12]. Temperature control during crystallization proves critical for achieving optimal crystal morphology and purity.

Polymorphism Considerations

Systematic polymorphism screening ensures reproducible crystallization behavior and consistent product performance [42] [43]. Different crystalline forms may exhibit varying stability, solubility, and bioavailability characteristics requiring careful characterization and control.

Analytical Quality Control

Spectroscopic Characterization

Comprehensive quality control requires multiple analytical techniques to verify identity, purity, and stereochemical integrity [35] [44]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables sensitive detection of impurities and degradation products.

High-resolution NMR analysis enables detection of stereochemical purity and identification of structural impurities [44]. Chiral analytical methods prove essential for confirming enantiomeric purity, particularly important for pharmaceutical applications.

Stability Testing

Long-term stability studies assess product degradation pathways and establish appropriate storage conditions [37] [35]. These studies evaluate the effects of temperature, humidity, light exposure, and oxygen on product stability, enabling development of appropriate packaging and storage recommendations.

Impurity Profiling

Systematic impurity identification and quantification ensures product safety and regulatory compliance [45] [35]. Advanced analytical methods enable detection and characterization of trace impurities arising from synthetic intermediates, degradation products, or processing contaminants.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-Iodo-L-alanine methyl ester
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

Dates

Last modified: 08-15-2023
Yang et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nature Chemical Biology, doi: 10.1038/nchembio.1990, published online 21 December 2015 http://www.nature.com/naturechemicalbiology

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